![molecular formula C13H22F2N2O B2497381 N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide CAS No. 2097920-11-9](/img/structure/B2497381.png)
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a variety of effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent
“N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide” has been identified as a potential antimicrobial agent . It can be used to treat and prevent infections caused by pathogenic microorganisms and endophytic microorganisms in plants . This is achieved through the use of SecA inhibitors .
Plant Disease Treatment
This compound has been used in treating plant diseases . The University of Florida Research Foundation has conducted extensive research on this and has found promising results .
Antiproliferative Agent
Research has shown that “N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide” derivatives can act as prospective antiproliferative agents . These compounds can potentially inhibit the growth of cancerous cells .
Anticancer Drug
The compound has been studied for its potential use as an anticancer drug . In particular, it has shown promising results against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
Antimicrobial Drug Resistance Combatant
The compound has been studied for its potential to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells . This is achieved by studying the pharmacological activities of newly synthesized “N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide” derivatives .
Molecular Docking Studies
Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . This compound has shown good docking scores within the binding pocket of selected PDB IDs .
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F2N2O/c14-13(15)6-8-17(9-7-13)10-12(18)16-11-4-2-1-3-5-11/h11H,1-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFUVNSHYINUDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.